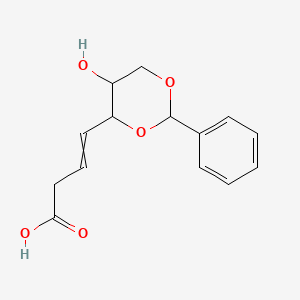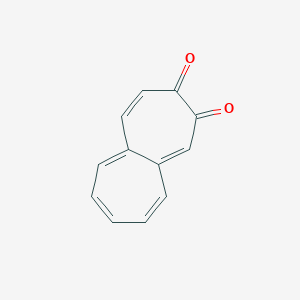
Heptalene-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptalene-2,3-dione is a polycyclic hydrocarbon derivative characterized by the presence of two ketone groups at the 2 and 3 positions of the heptalene structure. Heptalene itself is composed of two fused cycloheptatriene rings, making it a non-aromatic, non-planar compound . The addition of the ketone groups introduces unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptalene-2,3-dione can be synthesized through various organic reactions. One common method involves the oxidation of heptalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the use of cycloaddition reactions, where heptalene is reacted with suitable dienophiles to introduce the ketone functionalities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Heptalene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic compounds.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the heptalene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields heptalene-2,3-diol .
Wissenschaftliche Forschungsanwendungen
Heptalene-2,3-dione has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of heptalene-2,3-dione involves its interaction with various molecular targets and pathways. The presence of the ketone groups allows it to participate in redox reactions, potentially affecting cellular processes. Its polycyclic structure can also interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Azulene: Another non-alternant hydrocarbon with unique electronic properties.
Pentalene: Similar in structure but with different electronic characteristics.
Cycloheptatriene: The parent compound of heptalene, lacking the fused ring structure.
Uniqueness: Heptalene-2,3-dione stands out due to its combination of non-alternant hydrocarbon structure and the presence of reactive ketone groups. This makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
105012-49-5 |
|---|---|
Molekularformel |
C12H8O2 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
heptalene-2,3-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-9-4-2-1-3-5-10(9)8-12(11)14/h1-8H |
InChI-Schlüssel |
DJLUZSRDFDGYGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC(=O)C(=O)C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


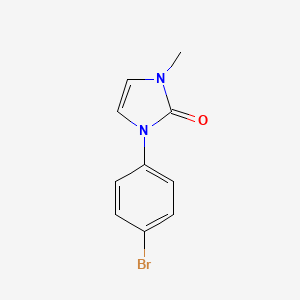

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
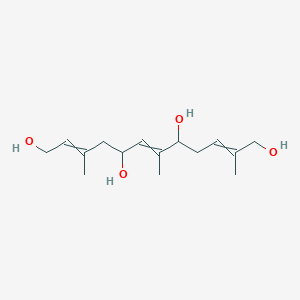
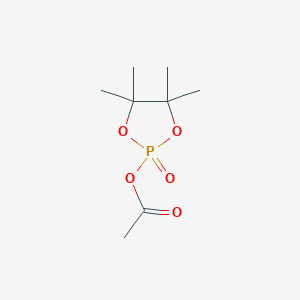
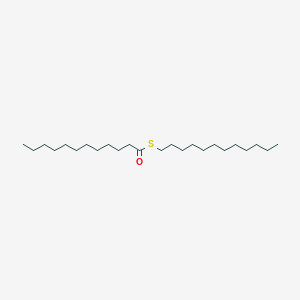
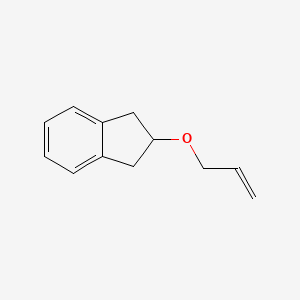

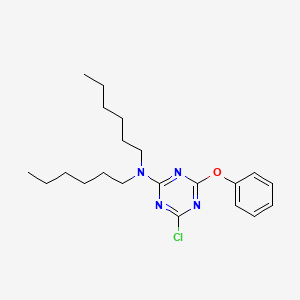
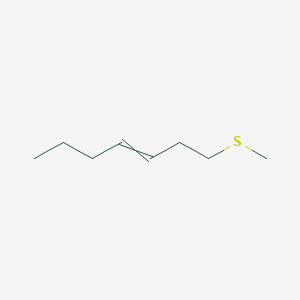
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
